tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate
Description
This compound is a triazolopyridine sulfonamide derivative featuring a tert-butyl ester group and a 3-methylphenyl substituent. Its structure integrates a [1,2,4]triazolo[4,3-a]pyridine core, which is notable for its role in medicinal chemistry due to its ability to modulate biological targets such as enzymes or receptors . The tert-butyl ester group enhances solubility and stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions, a critical feature for target binding .
Properties
IUPAC Name |
tert-butyl 2-[3-methyl-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-14-8-6-9-16(12-14)24(13-18(25)28-20(3,4)5)29(26,27)17-10-7-11-23-15(2)21-22-19(17)23/h6-12H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKNJFORAOFBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CN3C2=NN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridine core, followed by sulfonamide formation and esterification.
Formation of Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring system.
Sulfonamide Formation:
Esterification: The final step involves the esterification of the sulfonamide intermediate with tert-butyl bromoacetate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the triazolopyridine core or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s triazolopyridine core is known for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Mechanism of Action
The mechanism of action of tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in the 8-sulfonamido substitution on the triazolopyridine ring and the 3-methylphenyl group. Below is a detailed comparison with related compounds:
tert-butyl 2-[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate (CAS 1251560-16-3)
- Structural Difference : The sulfonamido group is at the 6-position instead of the 8-position on the triazolopyridine ring, and the phenyl substituent is 4-methyl rather than 3-methyl .
- Impact: Stereoelectronic Effects: The 6-sulfonamido analog may exhibit altered binding affinity due to reduced steric hindrance compared to the 8-position.
JQ1 Derivatives ()
Compounds like tert-butyl (S)-2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate (+)-JQ1-OH (5) and tert-butyl (S)-2-(4-(4-chlorophenyl)-2-(difluoromethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate (+)-JQ1-F2 (6) share a triazolo core but differ in:
- Heterocyclic System: JQ1 derivatives incorporate a thieno-triazolodiazepine scaffold, enabling broader π-π stacking interactions compared to the simpler triazolopyridine system in the target compound .
- Functional Groups : The hydroxymethyl (5) and difluoromethyl (6) groups in JQ1 derivatives enhance metabolic stability and target engagement, as demonstrated by their use as BET bromodomain inhibitors .
- Synthesis : Both JQ1 derivatives are synthesized via NaBH4 reduction or DeoxoFluor™-mediated fluorination, contrasting with the sulfonamide coupling methods used for the target compound .
BRD4 Inhibitors ()
The European patent highlights tert-butyl (S)-2-(4-(phenyl)-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate derivatives as BRD4 inhibitors. Key distinctions include:
- Core Structure: The thieno-triazolodiazepine framework provides a larger surface area for protein binding compared to the triazolopyridine core .
- Biological Activity: These derivatives exhibit nanomolar potency against BRD4, whereas the target compound’s activity remains uncharacterized in the provided evidence .
Research Implications
- Structural Optimization : The 8-sulfonamido position in the target compound may offer unexplored selectivity advantages over 6-sulfonamido isomers, warranting binding assays.
- Therapeutic Potential: Based on analogs like JQ1 and BRD4 inhibitors, this compound could be screened for epigenetic or anti-cancer activity .
- Synthetic Challenges : The tert-butyl ester and sulfonamide groups necessitate careful optimization of reaction conditions to avoid hydrolysis or side reactions .
Biological Activity
Tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate is a complex organic compound notable for its potential biological activities. This compound features a triazolopyridine core and a sulfonamide group, which are known for their interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.48 g/mol. The compound's structure includes:
- Triazolopyridine core : Known for its pharmacological relevance.
- Sulfonamide group : Enhances interaction with biological targets.
- Tert-butyl ester : Contributes to lipophilicity and solubility.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the triazolopyridine core : This is achieved through cyclization reactions involving pyridine derivatives and triazole precursors.
- Introduction of the sulfonamide group : The triazolopyridine intermediate reacts with sulfonyl chlorides in the presence of bases.
- Esterification : The final product is obtained by reacting the sulfonamide with tert-butyl bromoacetate.
These synthetic routes are essential for optimizing yield and purity while ensuring the desired biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazolopyridine core can interact with specific enzymes or receptors, modulating their activity.
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Hydrolysis : The ester group may undergo hydrolysis at the target site, releasing active compounds.
Antimicrobial Activity
Preliminary studies indicate that derivatives of triazolopyridine compounds exhibit significant antimicrobial properties. For example:
- Compounds similar to this compound have shown effective inhibition against various bacterial strains and fungi.
Anticancer Activity
Research has suggested potential anticancer properties for this compound:
- In vitro studies have demonstrated that similar triazolopyridine derivatives can inhibit the growth of various cancer cell lines (e.g., lung cancer, colorectal cancer) with IC50 values in the low micromolar range .
Case Studies
- Study on Anticancer Activity : A study evaluated a series of triazolopyridine derivatives for their anticancer effects. Compounds demonstrated significant cytotoxicity against multiple cancer cell lines with promising selectivity indices .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of sulfonamide-containing compounds. Results indicated enhanced activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
Data Summary Table
Q & A
Q. Key Parameters :
How is the structural integrity of this compound confirmed post-synthesis?
Basic
Characterization employs:
- NMR Spectroscopy : 1H and 13C NMR verify substituent positions (e.g., methyl groups at δ 2.06–2.70 ppm, aromatic protons at δ 6.57–8.53 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 416.494 for C20H24N4O4S) .
- Elemental Analysis : Matches calculated C, H, N, and S percentages (e.g., ±0.3% deviation) .
How do modifications to the triazolo-pyridine core or substituents affect biological activity?
Advanced
Structure-Activity Relationship (SAR) Insights :
- Triazole Ring : Essential for target binding; methylation at position 3 enhances metabolic stability .
- Sulfonamide Group : Critical for hydrogen bonding with enzymes (e.g., carbonic anhydrase). Fluorophenyl or ethylphenyl substituents improve selectivity .
- tert-Butyl Ester : Increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .
Q. Example Data :
| Substituent Position | Modification | Biological Activity (IC50) |
|---|---|---|
| 3-Methyl (Triazole) | None | 12.5 µM |
| 3-Ethyl (Triazole) | Increased | 8.2 µM |
| 8-Fluorophenyl | Added | 5.7 µM |
What strategies optimize solubility and stability for in vivo studies?
Q. Advanced
- Co-Solvent Systems : Use DMSO:PBS (10:90) to maintain solubility without precipitation .
- Salt Formation : Convert the free base to hydrochloride salt for improved aqueous stability .
- Formulation : Encapsulate in PEGylated liposomes to prolong half-life .
Q. Stability Tests :
- pH Stability : Assess degradation via HPLC at pH 2–9 (optimal pH 7.4) .
- Thermal Stability : Store at -80°C with desiccants to prevent ester hydrolysis .
How can contradictory biological assay data across studies be systematically resolved?
Advanced
Contradiction Analysis Framework :
Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and temperature .
Cell Line Variability : Test compound activity in multiple lines (e.g., HEK293 vs. HeLa) to rule out lineage-specific effects .
Control Normalization : Use internal controls (e.g., β-galactosidase) to standardize readouts .
Case Study : Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM) may arise from ATP concentration differences in kinase assays .
What computational approaches are used to predict biological targets or binding modes?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like BRD4 or carbonic anhydrase IX .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates robust binding) .
- QSAR Modeling : Correlate substituent electronegativity with activity (e.g., Hammett σ values predict potency) .
What are the key functional groups influencing pharmacological activity?
Q. Basic
- Sulfonamide (-SO2NH-) : Mediates hydrogen bonding with catalytic residues in enzymes .
- Triazole Ring : Participates in π-π stacking with aromatic amino acids (e.g., Phe in kinase domains) .
- tert-Butyl Ester : Balances lipophilicity (cLogP ~3.2) for membrane permeability .
How can derivatives be designed to improve selectivity for a target protein?
Q. Advanced
- Bioisosteric Replacement : Substitute the phenyl group with pyridyl to reduce off-target binding .
- Steric Hindrance : Introduce bulky groups (e.g., isopropyl) at position 8 to block non-specific interactions .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase recruiters (e.g., VHL) for targeted degradation .
Example : A derivative with 4-fluorophenyl showed 10× selectivity for CAIX over CAII .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
